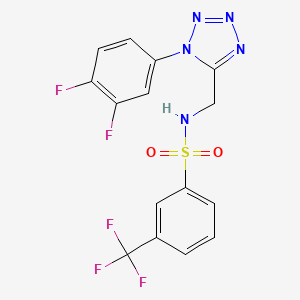
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H10F5N5O2S and its molecular weight is 419.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, characterized by the presence of a tetrazole ring and trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F2N5O2S, with a molecular weight of approximately 353.31 g/mol. The compound's structure features a difluorophenyl moiety and a sulfonamide group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F2N5O2S |
| Molecular Weight | 353.31 g/mol |
| CAS Number | 942000-05-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites or receptor binding pockets. Additionally, the difluorophenyl group enhances hydrophobic interactions and may facilitate halogen bonding, increasing binding affinity to target proteins.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to exhibit cytotoxic effects on various cancer cell lines, including lung (A549), colon (HCT-15), and prostate (DU-145) cancer cells. The mechanism involves the induction of apoptosis through the regulation of Bcl-2 and Bax gene expressions .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study reported that the compound exhibited IC50 values ranging from 0.08 to 12.07 μM against different cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N5O2S/c16-12-5-4-10(7-13(12)17)25-14(22-23-24-25)8-21-28(26,27)11-3-1-2-9(6-11)15(18,19)20/h1-7,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBRPFBLDCIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














